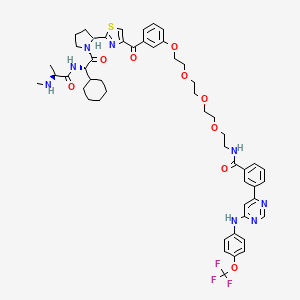
Sniper(abl)-024
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-024 is a chimeric small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome systemThese compounds are particularly significant in cancer therapy due to their ability to target and degrade proteins that are otherwise considered undruggable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sniper(abl)-024 involves the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase from the IAP family. These ligands are connected by a linker of optimal length to ensure the spatial availability of the target protein to the E3 ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the preparation of individual ligands, linker attachment, and final conjugation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions, purification steps, and quality control measures .
Chemical Reactions Analysis
Types of Reactions: Sniper(abl)-024 primarily undergoes reactions related to its mechanism of action, such as ubiquitination and proteasomal degradation. These reactions are facilitated by the recruitment of E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Common Reagents and Conditions: The key reagents involved in the reactions of this compound include the target protein ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions typically occur under physiological conditions within the cellular environment, where the compound can interact with its molecular targets.
Major Products Formed: The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome into smaller peptide fragments.
Scientific Research Applications
Sniper(abl)-024 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes.
Medicine: this compound has significant potential in cancer therapy. It targets and degrades oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs that utilize targeted protein degradation.
Mechanism of Action
Sniper(abl)-024 can be compared with other similar compounds, such as proteolysis-targeting chimeras (PROTACs) and other SNIPERs:
PROTACs: Like this compound, PROTACs are chimeric molecules that induce targeted protein degradation.
Other SNIPERs: this compound is part of a broader class of SNIPER compounds, each designed to target different proteins. The uniqueness of this compound lies in its specific targeting of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
Comparison with Similar Compounds
- SNIPER(ER)
- SNIPER(BRD)
- SNIPER(AR)
- PROTACs targeting various proteins
Properties
Molecular Formula |
C52H61F3N8O9S |
|---|---|
Molecular Weight |
1031.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
InChI Key |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















